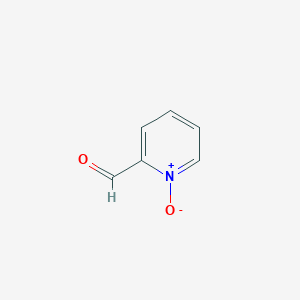

2-Pyridinecarboxaldehyde, 1-oxide

Vue d'ensemble

Description

2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, is a pyridinecarbaldehyde where the hydrogen at position 2 is replaced by a formyl group . It has a molecular formula of C6H5NO and a molecular weight of 107.11 .

Synthesis Analysis

The synthesis of 2-Pyridinecarboxaldehyde involves thermally induced carbonyl substitutions on [M (CO) 5 X] (M = Mn, X = Cl, Br; M = Re, X = Br) or room temperature displacement of acetonitrile from [Mo (η 3 -methallyl)Cl (CO) 2 (NCMe) 2] to produce stable crystalline complexes .Molecular Structure Analysis

The structure of 2-Pyridinecarboxaldehyde has been verified using ultraviolet–visible spectroscopy, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and thermogravimetric analysis .Chemical Reactions Analysis

In a study, 2-Pyridinecarboxaldehyde was grafted onto chitosan (CS) and the modified CS coordinated with silver ions to prepare PCA-CS-Ag complexes with antibacterial activity .Physical And Chemical Properties Analysis

2-Pyridinecarboxaldehyde is a yellow liquid with a melting point of -21–22°C and a boiling point of 181 °C (lit.) . It has a density of 1.126 g/mL at 25 °C (lit.) and a vapor pressure of 73Pa at 20℃ . It is air sensitive and miscible in water .Applications De Recherche Scientifique

Ligand Synthesis and Complex Formation

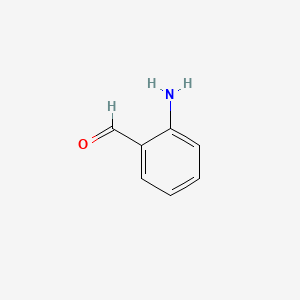

2-Pyridinecarboxaldehyde, 1-oxide is involved in the synthesis of various ligands and complex formation with metals. For example, its condensation with o-phenylenediamine yields a bidentate ligand forming complexes with several metals (Vrbová et al., 2000). Similarly, it participates in the formation of multidentate ligands with triethylenetetramine, reacting differently with various metals like iron(III), copper(II), and zinc(II) (Boča et al., 2000).

Catalysis in Organic Synthesis

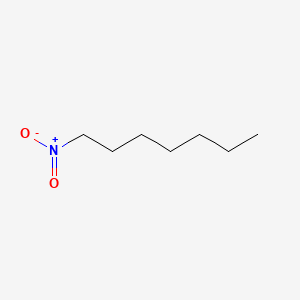

This compound plays a crucial role in catalysis, particularly in the oxidation of organic substrates. A study demonstrates its involvement in the Pd(OAc)2/pyridine catalyst system for aerobic alcohol oxidation (Steinhoff & Stahl, 2004). The mechanism involves several steps including adduct formation, ligand substitution, and beta-hydride elimination.

Metal Complex Structures

Research on metal complexes containing this compound reveals insights into structural properties. For instance, the structural characterization of metal complexes with this compound offers valuable information about their formation and properties (Sousa et al., 2001).

Oxidation Mechanisms

Studies on the oxidation mechanisms involving this compound are significant. For example, the kinetics of its oxidation by chromium(VI) in acidic media provide insights into the redox processes and reaction dynamics (Kita & Uścińska, 2003).

NMR Studies of Ligands

NMR studies of ligands formed from the condensation of this compound with polyamines enhance our understanding of their structural and chemical properties (Boča, Valigura & Linert, 2000).

Reactions in Photocatalysis

The compound's derivative shows dynamic behavior, including E/Z isomerization induced by ultraviolet radiation, highlighting its potential in photocatalysis and electronic device applications (Gordillo et al., 2016).

Synthesis of Heterocycles

This compound is used in synthesizing pyran-based heterocycles, demonstrating its versatility in organic synthesis (Beerappa & Shivashankar, 2015).

Safety and Hazards

Orientations Futures

The PCA-CS-Ag complex, which is synthesized using 2-Pyridinecarboxaldehyde, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . Therefore, it is expected to be developed as an effective antibacterial material with promising applications in food films, packaging, medical dressings, and other fields .

Propriétés

IUPAC Name |

1-oxidopyridin-1-ium-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-3-1-2-4-7(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXWAWIYGFDGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339413 | |

| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7216-40-2 | |

| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride](/img/structure/B1207258.png)

![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1207259.png)

![3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester](/img/structure/B1207261.png)

![2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-](/img/structure/B1207272.png)

![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide](/img/structure/B1207273.png)

![15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one](/img/structure/B1207276.png)